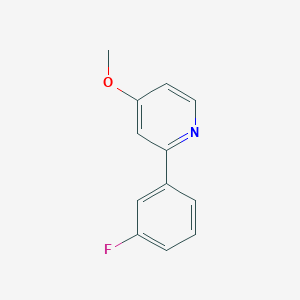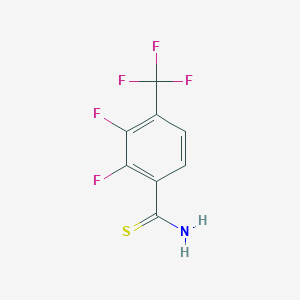![molecular formula C16H25NO B8570797 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol](/img/structure/B8570797.png)
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is an organic compound with a complex structure that includes a cyclohexylamino group, a phenyl ring, and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol typically involves the reaction of 2-cyclohexylaminoethylamine with a suitable phenyl derivative under controlled conditions. One common method involves the use of a phenylaldehyde and a reducing agent to form the desired ethanol derivative. The reaction is usually carried out in an organic solvent such as toluene or methanol, and the temperature is maintained at a moderate level to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol involves its interaction with specific molecular targets and pathways. The cyclohexylamino group can interact with biological receptors, leading to changes in cellular signaling pathways. Additionally, the phenyl ring and ethanol moiety can influence the compound’s overall activity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-propanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-methanol
- **2-[3-(2-Cyclohexylamino-ethyl)-phenyl]-butanol
Uniqueness
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
2-[3-[2-(cyclohexylamino)ethyl]phenyl]ethanol |
InChI |
InChI=1S/C16H25NO/c18-12-10-15-6-4-5-14(13-15)9-11-17-16-7-2-1-3-8-16/h4-6,13,16-18H,1-3,7-12H2 |
Clave InChI |
FJIPMNUSAQEHDN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCCC2=CC(=CC=C2)CCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine](/img/structure/B8570726.png)



![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8570740.png)

![4-oxo-3-phenyl-4H-pyrido[2,1-a]phthalazine-1-carboxylic acid](/img/structure/B8570757.png)






